molecular formula C13H13NO2 B2906142 N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide CAS No. 2459725-80-3

N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide

Cat. No. B2906142
CAS RN: 2459725-80-3
M. Wt: 215.252
InChI Key: CYHQYFAIHIFXAF-UHFFFAOYSA-N
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Description

N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide, also known as TPN-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of naphthalene derivatives and is known for its unique chemical structure and properties.

Advantages and Limitations for Lab Experiments

N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide has several advantages for use in lab experiments, including its high purity and stability, its well-characterized chemical and physical properties, and its potential for use as a lead compound for drug discovery. However, there are also some limitations to the use of N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide in lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.

Future Directions

There are several future directions for research on N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide, including the investigation of its potential as a therapeutic agent for various diseases, the elucidation of its mechanism of action, and the development of novel derivatives with improved efficacy and safety profiles. N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide may also have potential applications in other scientific research fields, such as epigenetics and stem cell research. Further research is needed to fully understand the potential of N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide and its derivatives for scientific research and drug discovery.

Synthesis Methods

The synthesis of N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide involves the reaction of 2-acetylnaphthalene with ethyl cyanoacetate in the presence of a base catalyst. The resulting product is then subjected to a series of chemical transformations, including hydrolysis and decarboxylation, to yield N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide. This synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and excitotoxicity. In drug discovery, N-(8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-enamide has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-13(16)14-10-7-6-9-4-3-5-12(15)11(9)8-10/h2,6-8H,1,3-5H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHQYFAIHIFXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(CCCC2=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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